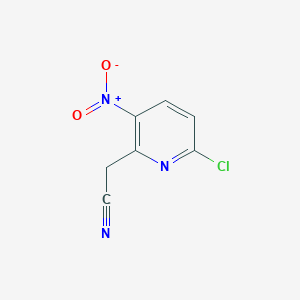

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloro-3-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-2-1-6(11(12)13)5(10-7)3-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQYUNFEEYPSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445010 | |

| Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123846-69-5 | |

| Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic pathways, experimental protocols, and relevant characterization data to support research and development in medicinal chemistry.

Introduction

This compound is a substituted pyridine derivative of significant interest in drug discovery. Its structural features, including the reactive chloro, nitro, and acetonitrile functionalities, make it a versatile building block for the synthesis of a wide range of complex heterocyclic molecules with potential therapeutic applications. This guide outlines the primary synthetic routes to this compound, focusing on a two-step approach that offers a potentially higher overall yield.

Synthesis Pathways

The synthesis of this compound can be approached through two main pathways. The selection of the optimal route depends on the availability of starting materials and desired overall efficiency.

Pathway 1: Direct Synthesis from 2-Chloro-5-nitropyridine

A direct synthesis route involves the reaction of 2-chloro-5-nitropyridine with a suitable acetonitrile equivalent. While conceptually straightforward, this method has been reported with a low yield.

Pathway 2: Two-Step Synthesis via 2,6-Dichloro-3-nitropyridine

A more efficient and commonly employed strategy involves a two-step process:

-

Nitration of 2,6-Dichloropyridine: The commercially available 2,6-dichloropyridine is first nitrated to produce the key intermediate, 2,6-dichloro-3-nitropyridine.

-

Nucleophilic Substitution: This intermediate then undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction with a cyanide source to yield the final product, this compound. The electron-withdrawing nitro group at the 3-position preferentially activates the chlorine atom at the 2-position for substitution.

This two-step pathway is generally favored due to the high yields achievable in the nitration step and the predictable regioselectivity of the subsequent cyanation.

Visualizing the Synthesis

An In-depth Technical Guide to 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a chloro group, a nitro group, and a cyanomethyl group attached to a pyridine ring, make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential role in drug development based on the current, albeit limited, publicly available information.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 197.58 g/mol | [1][2] |

| Melting Point | 121.5-123.5 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | [3] |

| CAS Number | 123846-69-5 | [2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported, starting from 2-chloro-5-nitropyridine and 2-(4-chlorophenoxy)acetonitrile.[2]

Experimental Protocol

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Procedure:

-

Reaction Setup: To a stirred solution of potassium t-butoxide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -50 °C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (1.0 equivalent) and 2-(4-chlorophenoxy)acetonitrile (1.1 equivalents) in anhydrous THF is added dropwise. The reaction temperature is maintained between -40 °C and -50 °C using a dry ice/acetone bath.[2]

-

Reaction: The resulting purple-colored reaction mixture is stirred at -78 °C under nitrogen for 1 hour.[2]

-

Quenching: Glacial acetic acid (3.5 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.[2]

-

Work-up: A 5% aqueous solution of hydrochloric acid is added, and the mixture is extracted with diethyl ether followed by dichloromethane.[2]

-

Purification: The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel plug. The filtrate is concentrated under reduced pressure. The resulting crude oil is purified by silica gel chromatography, eluting with a mixture of hexanes and dichloromethane. The product-containing fractions are collected and concentrated. The resulting oil is triturated with cold anhydrous ether to yield this compound as a white crystalline solid.[2]

Spectral Data (Predicted)

1H NMR (Predicted)

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methylene protons of the acetonitrile group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro substituents.

13C NMR (Predicted)

The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon. The chemical shifts of the pyridine carbons will be significantly affected by the positions of the chloro and nitro groups. Online prediction tools can provide estimated chemical shift values.[4][5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

-

NO₂ asymmetric and symmetric stretches: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (197.58). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[6]

Potential Applications in Drug Development

While specific biological activity for this compound has not been reported in the reviewed literature, its structural motifs are present in various biologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

Rationale for Drug Discovery Screening

-

Pyridine Scaffold: The pyridine ring is a common feature in many approved drugs and is considered a "privileged scaffold" in medicinal chemistry. Its presence often imparts favorable pharmacokinetic properties.

-

Nitro Group as a Handle for Derivatization: The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships. For instance, derivatives of 2-amino-6-chloro-3-nitropyridine are explored in the pharmaceutical industry.[]

-

Potential for Covalent Inhibition: The chloro-substituted pyridine ring, activated by the electron-withdrawing nitro group, could potentially act as an electrophile for covalent modification of biological targets, a strategy employed in the design of some modern therapeutics.[8]

-

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with protein targets.

The logical workflow for exploring the therapeutic potential of this compound would involve its inclusion in high-throughput screening campaigns against various biological targets.

Caption: Drug discovery workflow for novel chemical entities.

Safety and Handling

Specific safety data for this compound is not available. However, based on its structure and the safety information for related compounds such as 2-chloro-3-nitropyridine, the following precautions should be taken:

-

Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[9]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

Wash hands thoroughly after handling.[9]

-

Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

-

Use only outdoors or in a well-ventilated area.[9]

-

Store in a well-ventilated place. Keep container tightly closed.[10]

-

Store locked up.[10]

-

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to perform a thorough risk assessment.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel, biologically active compounds. While a detailed experimental protocol for its synthesis is available, a comprehensive characterization of its chemical and biological properties is still lacking in the public domain. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and potential as a building block in drug discovery programs. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with its functional groups.

References

- 1. This compound [amp.chemicalbook.com]

- 2. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(6-Chloropyridin-3-yl)acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]

- 4. CASPRE [caspre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile CAS number lookup

CAS Number: 123846-69-5

Introduction

This technical guide provides a comprehensive overview of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a key intermediate in synthetic organic chemistry. Due to its reactive functional groups—a chloro substituent, a nitro group, and a nitrile moiety on a pyridine scaffold—this compound holds significant potential for the synthesis of diverse heterocyclic molecules. Such structures are of considerable interest to researchers in medicinal chemistry and drug discovery for the development of novel therapeutic agents. Pyridine derivatives, in particular, are known to exhibit a wide range of biological activities. This guide details the physicochemical properties, a detailed synthesis protocol, and the potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 123846-69-5 | [1] |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 197.58 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 121.5-123.5 °C | [1] |

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-chloro-5-nitropyridine with a suitable acetonitrile synthon. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile[1]

Materials:

-

Potassium t-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

2-Chloro-5-nitropyridine

-

(4-Chlorophenoxy)acetonitrile

-

Glacial acetic acid

-

5% Hydrochloric acid (HCl)

-

Ethyl ether

-

Methylene chloride

-

Magnesium sulfate

-

Silica gel

-

Hexanes

Procedure:

-

To a stirred solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous tetrahydrofuran (150 ml) at -50°C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous tetrahydrofuran (150 ml) is added dropwise. The reaction temperature is maintained between -40° to -50°C using a dry ice/acetone bath.

-

The resulting purple-colored reaction mixture is stirred at -78°C under nitrogen for 1 hour.

-

Glacial acetic acid (20 ml, 0.35 mol) is then added to the reaction mixture, and the mixture is allowed to warm to room temperature.

-

A solution of 5% HCl (100 ml) is added, and the aqueous mixture is extracted with ethyl ether (100 ml) followed by methylene chloride (2 x 100 ml).

-

The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel pad (approximately 150 g), which is then washed with methylene chloride (1200 ml).

-

The filtrate is evaporated under reduced pressure.

-

The residual oil is purified by column chromatography on silica gel (approximately 300 g) using 25% hexanes in methylene chloride as the eluent.

-

The fractions containing the product (Rf = 0.52 in methylene chloride) are combined and triturated in cold anhydrous ether to yield 6-chloro-3-nitro-2-pyridyl acetonitrile (1.37 g, 7% yield) as a white crystalline solid.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Organic Synthesis

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry.

The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The nitrile group is also a valuable pharmacophore that can participate in various biological interactions and can be metabolically stable.

The presence of the chloro and nitro groups provides reactive handles for further chemical modifications. For instance, the chloro group can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amino group, which can then be further derivatized to generate a library of novel compounds for biological screening.

Given these characteristics, this compound is a valuable intermediate for the synthesis of:

-

Novel heterocyclic compounds: Through cyclization reactions involving the nitrile and other functional groups.

-

Substituted pyridines: By leveraging the reactivity of the chloro and nitro groups to introduce diverse substituents.

-

Potential bioactive molecules: As a starting material for the synthesis of compounds to be screened for various therapeutic targets.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. However, its derivatives could potentially interact with a variety of biological targets, a common feature of pyridine-based compounds.[3][4] Further research, including biological screening and mechanism of action studies, would be required to identify any specific signaling pathways modulated by this compound or its derivatives.

Conclusion

This compound is a well-characterized chemical intermediate with established synthetic protocols. Its physicochemical properties make it suitable for a range of organic transformations. While direct biological applications are yet to be widely reported, its structural features position it as a valuable starting material for the synthesis of novel and potentially bioactive heterocyclic compounds. This guide provides a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic and drug discovery endeavors.

References

- 1. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [amp.chemicalbook.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is a six-membered heterocyclic aromatic compound containing one nitrogen atom. The substituents on the pyridine ring significantly influence its chemical reactivity and biological activity. The IUPAC name for this compound is this compound.

The key structural features include:

-

A pyridine ring as the central scaffold.

-

A chloro group at the 6th position of the pyridine ring.

-

A nitro group at the 3rd position.

-

An acetonitrile group (-CH₂CN) at the 2nd position.

The molecular structure is visualized in the diagram below.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][2][3] |

| Molecular Weight | 197.58 g/mol | [2] |

| CAS Number | 123846-69-5 | [2][3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 121.5-123.5 °C | [2] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a method for the synthesis of the title compound from 2-chloro-5-nitropyridine and (4-chlorophenoxy)acetonitrile.[2]

Materials:

-

Potassium t-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

2-Chloro-5-nitropyridine

-

(4-Chlorophenoxy)acetonitrile

-

Glacial acetic acid

-

5% Hydrochloric acid (HCl)

-

Ethyl ether

-

Methylene chloride

-

Magnesium sulfate

-

Silica gel

Procedure:

-

A solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous THF (150 ml) is cooled to -50°C under a nitrogen atmosphere.

-

A solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous THF (150 ml) is added dropwise to the potassium t-butoxide solution, maintaining the temperature between -40°C and -50°C.

-

The resulting purple reaction mixture is stirred at -78°C for 1 hour.

-

Glacial acetic acid (20 ml, 0.35 mol) is added to the reaction, and the mixture is allowed to warm to room temperature.

-

A 5% HCl solution (100 ml) is added, and the aqueous mixture is extracted with ethyl ether (100 ml) followed by methylene chloride (2 x 100 ml).

-

The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel pad (approximately 150 g), followed by washing with methylene chloride (1200 ml).

-

The filtrate is evaporated under reduced pressure.

-

The residual oil is purified by column chromatography on silica gel using 25% hexanes in methylene chloride as the eluent.

-

The purified product is triturated in cold anhydrous ether to yield this compound as a white crystalline solid (1.37 g, 7% yield).[2]

Role in Drug Development

Pyridine derivatives are a significant class of N-heterocycles extensively studied in medicinal chemistry due to their presence in numerous biologically active compounds.[4] Specifically, 2-chloro-3-nitropyridine serves as a crucial starting material for the synthesis of various pharmaceutical intermediates.

One notable application is in the synthesis of antagonists for the capsaicin receptor (Transient Receptor Potential Vanilloid 1, TRPV1).[5] The TRPV1 receptor is an ion channel that plays a critical role in pain signaling pathways. Antagonists of this receptor are being investigated as potential novel analgesics.[5] The logical relationship for this application is depicted below.

References

- 1. This compound [amp.chemicalbook.com]

- 2. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile | CAS 123846-69-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile

Abstract: This technical guide provides a comprehensive overview of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a key intermediate in synthetic organic chemistry. The document details its chemical properties, provides a step-by-step experimental protocol for its synthesis, and discusses its potential applications in the fields of pharmaceutical and agrochemical research. The guide is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Chemical Identity and Properties

The compound with the systematic name This compound is a substituted pyridine derivative. The presence of multiple functional groups—a chloro group, a nitro group, and a cyanomethyl group—on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules.[1] Pyridine moieties are common features in many biologically active molecules, and this intermediate provides a scaffold for developing novel compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Internal Nomenclature |

| CAS Number | 123846-69-5 | [2][3] |

| Molecular Formula | C₇H₄ClN₃O₂ | [2][3][4] |

| Molecular Weight | 197.58 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 121.5–123.5 °C | [2] |

| MDL Number | MFCD11848722 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from commercially available starting materials. The following protocol is based on established laboratory procedures.[2]

Synthesis from 2-chloro-5-nitropyridine

This synthetic route involves the reaction of 2-chloro-5-nitropyridine with (4-chlorophenoxy)acetonitrile in the presence of a strong base.[2]

Reaction Scheme:

-

Starting Materials: 2-chloro-5-nitropyridine, (4-chlorophenoxy)acetonitrile

-

Reagents: Potassium t-butoxide, Glacial acetic acid, 5% Hydrochloric acid

-

Solvents: Anhydrous tetrahydrofuran (THF), Ethyl ether, Methylene chloride

-

Purification: Silica gel chromatography

Detailed Experimental Protocol: [2]

-

Reaction Setup: A solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous tetrahydrofuran (150 ml) is prepared in a suitable reaction vessel under a nitrogen atmosphere and cooled to -50°C.

-

Addition of Reactants: A solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous tetrahydrofuran (150 ml) is added dropwise to the potassium t-butoxide solution. The reaction temperature is maintained between -40°C and -50°C using a dry ice/acetone bath.

-

Reaction: The resulting purple-colored reaction mixture is stirred at -78°C under nitrogen for 1 hour.

-

Quenching: Glacial acetic acid (20 ml, 0.35 mol) is added to the reaction mixture, which is then allowed to warm to room temperature.

-

Work-up and Extraction: A solution of 5% HCl (100 ml) is added. The aqueous mixture is extracted with ethyl ether (100 ml) followed by methylene chloride (2 x 100 ml).

-

Purification: The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel plug (approx. 150 g), eluting with methylene chloride (1200 ml). The filtrate is concentrated under reduced pressure.

-

Final Isolation: The residual oil is further purified by silica gel chromatography (approx. 300 g) using 25% hexanes in methylene chloride as the eluent. The purified product is triturated in cold anhydrous ether to yield 6-chloro-3-nitro-2-pyridyl acetonitrile (1.37 g, 7% yield) as a white crystalline solid.[2]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.

References

Spectroscopic and Synthetic Profile of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of 2-(6-chloro-3-nitropyridin-2-YL)acetonitrile. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide presents predicted data based on the analysis of its chemical structure and known spectroscopic values for analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.3 - 8.6 | Doublet (d) | 8.0 - 9.0 |

| H-5 | 7.6 - 7.9 | Doublet (d) | 8.0 - 9.0 |

| -CH₂- | 4.0 - 4.3 | Singlet (s) | N/A |

Note: Predicted values are based on the analysis of similar substituted pyridine and acetonitrile derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 135 - 140 |

| C-5 | 125 - 130 |

| C-6 | 155 - 160 |

| -CH₂- | 20 - 25 |

| -CN | 115 - 120 |

Note: These are estimated chemical shift ranges. The actual values are influenced by the electronic environment of each carbon atom.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| NO₂ (Nitro group - asymmetric stretch) | 1520 - 1560 | Strong |

| NO₂ (Nitro group - symmetric stretch) | 1340 - 1360 | Strong |

| C-Cl (Chloroalkane) | 700 - 800 | Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C and C=N stretch | 1400 - 1600 | Medium to Strong |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (197.58 g/mol ). Due to the presence of the chlorine atom, a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak is anticipated.

Expected Fragmentation Pattern: The primary fragmentation pathways would likely involve:

-

Loss of the nitro group (NO₂) resulting in a fragment at [M-46]⁺.

-

Cleavage of the cyanomethyl group (•CH₂CN) leading to a fragment at [M-40]⁺.

-

Loss of the entire acetonitrile side chain to give a 2,6-dichloro-3-nitropyridine cation.

-

Loss of a chlorine atom, resulting in a fragment at [M-35]⁺.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved to ensure homogeneity.

-

Analysis: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press the mixture into a thin, transparent pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is converted to a spectrum by Fourier transformation. The spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for fragmentation analysis.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z, which is analyzed to determine the molecular weight and fragmentation pattern.

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of 2,6-dichloro-3-nitropyridine with a cyanide source. A logical workflow for this synthesis is depicted below.

Caption: Synthetic pathway for this compound.

In-Depth Technical Guide to the Activated Methylene Group in 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the activated methylene group in 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile. The strategic placement of electron-withdrawing groups on the pyridine ring significantly influences the reactivity of the adjacent methylene protons, making this compound a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds. This document details the physicochemical properties, reactivity, and synthetic applications of this activated methylene group, supported by experimental protocols and quantitative data derived from analogous systems.

Core Concepts: The Activated Methylene Group

The methylene group (-CH₂-) in this compound is positioned between two powerful electron-withdrawing moieties: the cyano group (-CN) and the 6-chloro-3-nitropyridin-2-yl group. The collective inductive and resonance effects of these substituents dramatically increase the acidity of the methylene protons, rendering them susceptible to deprotonation by even mild bases. This deprotonation generates a resonance-stabilized carbanion, a potent nucleophile that is central to the synthetic utility of the parent molecule.

The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the nitrile group and across the electron-deficient pyridine ring, which is further activated by the chloro and nitro substituents.

Physicochemical Properties: Acidity of the Methylene Group

The pKa of the methylene protons in benzyl cyanide is approximately 21.9 in DMSO. The introduction of electron-withdrawing groups on the aromatic ring significantly lowers this value, indicating increased acidity. For instance, the pKa of 2-nitrobenzyl cyanide is considerably lower.[1] Given that the 6-chloro-3-nitropyridin-2-yl group is more electron-withdrawing than a nitrophenyl group due to the combined effects of the pyridine nitrogen, the chloro group, and the nitro group, it is reasonable to infer that the pKa of the methylene protons in this compound is likely to be in the range of 10-13 in DMSO. This heightened acidity underscores the ease with which the carbanion can be generated for subsequent reactions.

Table 1: Estimated pKa Values of Activated Methylene Groups in Analogous Compounds

| Compound | Activating Groups | Estimated pKa (in DMSO) |

| Benzyl Cyanide | Phenyl, Cyano | ~21.9 |

| 2-Nitrobenzyl Cyanide | 2-Nitrophenyl, Cyano | Lower than Benzyl Cyanide |

| 4-Nitrobenzyl Cyanide | 4-Nitrophenyl, Cyano | ~13.1 |

| This compound | 6-Chloro-3-nitropyridin-2-yl, Cyano | 10-13 (Estimated) |

Reactivity and Synthetic Applications: The Knoevenagel Condensation

The enhanced acidity of the methylene group makes this compound an excellent substrate for a variety of base-catalyzed carbon-carbon bond-forming reactions. Among these, the Knoevenagel condensation is a cornerstone transformation. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically in the presence of a weak base, to yield an α,β-unsaturated product.

The general mechanism for the Knoevenagel condensation is depicted below:

Caption: Mechanism of the Knoevenagel Condensation.

The resulting α,β-unsaturated nitriles are versatile intermediates for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules of interest in drug discovery and materials science.

Experimental Protocols

While specific experimental data for the Knoevenagel condensation of this compound is limited, the following protocols, adapted from general procedures for similar activated methylene compounds, can serve as a robust starting point for researchers.

General Procedure for Knoevenagel Condensation with Aromatic Aldehydes

This protocol describes a typical procedure for the reaction of an activated methylene compound with an aromatic aldehyde using a weak base as a catalyst.

Caption: General workflow for the Knoevenagel condensation.

Materials:

-

This compound (1.0 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 mmol)

-

Weak base catalyst (e.g., piperidine, triethylamine, or ammonium acetate) (0.1 mmol)

-

Solvent (e.g., ethanol, isopropanol, or acetonitrile) (10-20 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in the chosen solvent (10-20 mL).

-

Add the weak base catalyst (0.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining catalyst and unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Table 2: Expected Products and Representative Yields from Knoevenagel Condensation of Analogous Activated Methylene Compounds with Aromatic Aldehydes

| Entry | Activated Methylene Compound | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Malononitrile | Benzaldehyde | Piperidine | Ethanol | 2 | >90 |

| 2 | Malononitrile | 4-Chlorobenzaldehyde | Ammonium Acetate | Acetonitrile | 1 | 95 |

| 3 | Malononitrile | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3 | 92 |

| 4 | Ethyl Cyanoacetate | Benzaldehyde | Piperidine | Ethanol | 5 | 85 |

Note: The reaction conditions and yields in this table are based on general literature procedures for malononitrile and may need to be optimized for this compound.

Spectroscopic Characterization of Knoevenagel Products

The products of the Knoevenagel condensation can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected ¹H NMR Data: The ¹H NMR spectrum of the Knoevenagel product will show a characteristic singlet for the vinylic proton (-CH=) in the range of δ 7.5-8.5 ppm. The aromatic protons of the aldehyde and the pyridine ring will appear in their respective regions.

Expected ¹³C NMR Data: The ¹³C NMR spectrum will show signals for the two cyano groups (if malononitrile is used) around δ 115-120 ppm, and the vinylic carbons will appear in the δ 100-160 ppm region.

Expected IR Data: The IR spectrum will exhibit a strong absorption band for the nitrile group (-C≡N) around 2220 cm⁻¹ and a band for the C=C double bond in the region of 1600-1650 cm⁻¹.

Conclusion

The methylene group in this compound is highly activated due to the potent electron-withdrawing effects of the adjacent cyano and substituted pyridine moieties. This activation facilitates easy deprotonation to form a stabilized carbanion, which is a key intermediate in various carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. The resulting α,β-unsaturated products are valuable precursors for the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical starting points for researchers and scientists working with this versatile synthetic building block. Further optimization of the provided experimental protocols is encouraged to achieve the best results for specific applications.

References

Starting Materials for the Synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, outlines experimental protocols for key reactions, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic strategy.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The strategic placement of the chloro, nitro, and acetonitrile functionalities on the pyridine ring offers multiple avenues for further chemical modification. This guide explores the two principal synthetic pathways to this compound, starting from readily available precursors: 2,6-dichloro-3-nitropyridine and 2-chloro-5-nitropyridine.

Synthetic Pathways and Starting Materials

The synthesis of this compound predominantly proceeds via two distinct routes, each with its own set of starting materials and reaction conditions.

Route 1: From 2,6-Dichloro-3-nitropyridine

This is the most direct and commonly employed route. It involves the nucleophilic aromatic substitution (SNAᵣ) of one of the chlorine atoms of 2,6-dichloro-3-nitropyridine with a suitable acetonitrile equivalent. The nitro group at the 3-position activates both the C2 and C6 positions towards nucleophilic attack. However, the reaction is often kinetically controlled, favoring substitution at the more sterically accessible and electronically activated C2 position.[1]

Route 2: From 2-Chloro-5-nitropyridine

An alternative, though less common, approach utilizes 2-chloro-5-nitropyridine as the starting material. This method involves a reaction with a protected or activated acetonitrile derivative, such as (4-chlorophenoxy)acetonitrile, in the presence of a strong base.[2]

Synthesis of the Key Precursor: 2,6-Dichloro-3-nitropyridine

The primary starting material for the most common synthetic route is 2,6-dichloro-3-nitropyridine. This intermediate can be synthesized through various methods, with the nitration of 2,6-dichloropyridine being the most established.

Method 1: Nitration of 2,6-Dichloropyridine

This method involves the direct nitration of 2,6-dichloropyridine using a mixture of nitric acid and sulfuric acid. Several variations of this procedure exist, with different reaction conditions leading to a range of yields.

Quantitative Data for the Synthesis of 2,6-Dichloro-3-nitropyridine

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,6-Dichloropyridine | 30% HNO₃, H₂SO₄, Sulfamic acid (1 mol%) | 110-120 | 30 | 82.0 | 98.3 | [3] |

| 2,6-Dichloropyridine | 90% HNO₃, H₂SO₄, Sulfamic acid (10 mol%) | 50-60 | 10 | 88.3 | 95.5 | [3] |

| 2,6-Dichloropyridine | 90% HNO₃, H₂SO₄, Sulfamic acid (10 mol%) | 30 | 20 | 87.1 | 98.2 | [3] |

| 2,6-Dichloropyridine | 68% HNO₃, H₂SO₄ | 110-120 | 20 | 51.8 | 97.1 | [3] |

| 2,6-Dichloropyridine | conc. H₂SO₄, KNO₃ | 120 | 10 | 80 | - | [4] |

Method 2: From 2,6-Dihydroxy-3-nitropyridine

An alternative synthesis of 2,6-dichloro-3-nitropyridine starts from 2,6-dihydroxy-3-nitropyridine, which is then chlorinated.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fused Heterocycles from 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fused pyridine heterocycles, valuable scaffolds in medicinal chemistry, utilizing 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile as a versatile starting material. The following protocols are based on established chemical transformations of functionally related compounds and offer a strategic approach to novel compound libraries.

Introduction

Fused pyridine ring systems are integral components of numerous pharmaceuticals and biologically active compounds. Their rigid structures and diverse functionalities allow for specific interactions with biological targets. The starting material, this compound, possesses three key reactive sites: a nitro group that can be reduced to a nucleophilic amine, a chloro substituent that can be displaced, and an acetonitrile group that can participate in cyclization reactions. This unique combination of functional groups makes it an excellent precursor for the synthesis of a variety of fused heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazino[2,3-b]pyridines.

Synthesis of 7-Amino-6-chloro-1H-pyrazolo[3,4-b]pyridine

This protocol details the reductive cyclization of this compound to form a fused pyrazole ring. The reaction involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the adjacent acetonitrile moiety.

Reaction Scheme

Caption: Reductive cyclization pathway.

Experimental Protocol

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per 1 g of starting material).

-

Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (5.0 eq) portion-wise. Alternatively, add iron powder (5.0 eq) followed by the dropwise addition of glacial acetic acid (2.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

If using SnCl₂, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

If using Fe/AcOH, filter the mixture to remove the iron salts and wash the residue with ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-amino-6-chloro-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data Summary

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 197.58 |

| Stannous chloride dihydrate | 5.0 | 225.63 |

| Product | Yield | Physical State |

| 7-Amino-6-chloro-1H-pyrazolo[3,4-b]pyridine | 75-85% | Solid |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Synthesis of 3-Amino-2-(substituted amino)pyrazino[2,3-b]pyridine Derivatives

This protocol describes a two-step synthesis of a fused pyrazine ring. The first step involves the nucleophilic substitution of the chloride in this compound with an amine. The second step is a reductive cyclization where the nitro group is reduced to an amine, which then condenses with the nitrile group of another molecule or a reagent to form the pyrazine ring. A more direct approach involves the reaction of the in situ formed 2-amino-3-cyanopyridine derivative with a 1,2-dicarbonyl compound. For this protocol, we will focus on the reaction with a generic primary amine followed by reductive cyclization.

Reaction Scheme

Caption: Multi-step pyrazine synthesis.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

-

Addition of Reagents: Add the primary amine (1.1 eq) and a base such as triethylamine (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.

-

Work-up: Pour the reaction mixture into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Step 2: Reductive Cyclization

Materials:

-

Product from Step 1

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Hydrogen gas (H₂)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Optionally, a 1,2-dicarbonyl compound (e.g., glyoxal)

-

Standard hydrogenation apparatus

Procedure:

-

Reaction Setup: Dissolve the substituted aminopyridine from Step 1 in ethanol in a hydrogenation vessel.

-

Addition of Catalyst: Add a catalytic amount of 10% Pd/C.

-

Reaction: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Cyclization (if required): The resulting diamine may spontaneously cyclize or can be treated with a suitable reagent like a 1,2-dicarbonyl compound to form the pyrazine ring.

-

Purification: Concentrate the filtrate and purify the product by column chromatography or recrystallization.

Quantitative Data Summary

| Reactant (Step 1) | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 197.58 |

| Primary Amine (e.g., Benzylamine) | 1.1 | 107.15 |

| Triethylamine | 1.5 | 101.19 |

| Intermediate Product | Yield | Physical State |

| 2-(3-Nitro-6-(benzylamino)pyridin-2-yl)acetonitrile | 80-90% | Solid |

| Final Product | Yield | Physical State |

| Fused Pyrazino[2,3-b]pyridine Derivative | 60-70% | Solid |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Logical Workflow for Synthesis Planning

Caption: Synthesis planning workflow.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile is a highly versatile bifunctional reagent for the synthesis of a diverse array of heterocyclic compounds. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group at the 3-position and a cyano-methyl group at the 2-position. The chlorine atom at the 6-position, which is para to the nitro group, serves as an excellent leaving group, facilitating the introduction of various nucleophiles. This reactivity profile makes it a valuable building block in medicinal chemistry and drug discovery for the generation of novel scaffolds with potential therapeutic applications.

The derivatives of substituted nitropyridines have shown a wide range of biological activities, including the inhibition of various kinases such as JAK2 and GSK3, as well as potential as anticancer and antimalarial agents.[1][2] The ability to readily introduce a variety of substituents at the 6-position through SNAr reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

General Reaction Pathway

The fundamental reaction pathway involves the attack of a nucleophile on the electron-deficient carbon atom at the 6-position of the pyridine ring. This addition proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the nitro group. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the 6-substituted product.

Figure 1: General mechanism of SNAr on this compound.

Experimental Protocols

The following protocols are based on established methodologies for SNAr reactions on structurally similar nitropyridines. Researchers should optimize these conditions for their specific nucleophiles and substrates.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines to yield the corresponding 6-amino-substituted derivatives.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, morpholine, piperidine)

-

Base (e.g., K2CO3, triethylamine (Et3N), or N,N-diisopropylethylamine (DIPEA))

-

Solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or ethanol)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF, to a concentration of 0.1-0.5 M), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(6-amino-3-nitropyridin-2-yl)acetonitrile derivative.

Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

This protocol outlines a general method for the synthesis of 2-(6-(arylthio)-3-nitropyridin-2-yl)acetonitrile derivatives.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol, substituted thiophenols)

-

Base (e.g., K2CO3 or NaH)

-

Solvent (e.g., DMF or THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating (e.g., 50-80 °C) may be required for less reactive thiols.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(6-(arylthio)-3-nitropyridin-2-yl)acetonitrile derivative.

Protocol 3: Reaction with Alkoxide Nucleophiles (Alkoxylation)

This protocol provides a general method for the synthesis of 2-(6-alkoxy-3-nitropyridin-2-yl)acetonitrile derivatives.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

-

Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or the corresponding alcohol)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.5-2.0 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C and carefully add the strong base (1.5 eq) portion-wise. Stir for 15-30 minutes to generate the alkoxide.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 2-(6-alkoxy-3-nitropyridin-2-yl)acetonitrile derivative.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the SNAr of this compound with various nucleophiles, based on analogous reactions of similar nitropyridines. Actual yields may vary depending on the specific nucleophile and optimization of reaction conditions.

| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| Aniline | K2CO3 | DMF | 100 | 6 | 2-(3-Nitro-6-(phenylamino)pyridin-2-yl)acetonitrile | 80-95 |

| Morpholine | Et3N | Ethanol | Reflux | 3 | 2-(6-Morpholino-3-nitropyridin-2-yl)acetonitrile | 85-98 |

| Thiophenol | K2CO3 | DMF | RT - 50 | 2-4 | 2-(3-Nitro-6-(phenylthio)pyridin-2-yl)acetonitrile | 80-95 |

| Sodium Methoxide | NaH | Methanol | RT | 1-3 | 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile | 75-90 |

Applications in Drug Development & Signaling Pathways

Derivatives of nitropyridines are of significant interest in drug discovery due to their diverse biological activities. For instance, substituted pyridines are core structures in many kinase inhibitors. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Similarly, Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis; its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.[2]

The 2-(6-substituted-3-nitropyridin-2-yl)acetonitrile scaffold can be utilized to generate libraries of compounds for screening against such targets. The subsequent reduction of the nitro group to an amine provides a further point for diversification.

Figure 2: Potential inhibition of the JAK-STAT signaling pathway by nitropyridine derivatives.

References

Application Notes and Protocols: 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in medicinal chemistry. Its unique arrangement of reactive sites—a nucleophilic substitution-susceptible chloro group, an electron-withdrawing nitro group that activates the pyridine ring, and a reactive acetonitrile moiety—provides a rich platform for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, including kinase inhibitors, urease inhibitors, and herbicides.

Chemical Properties

| Property | Value |

| CAS Number | 123846-69-5[1] |

| Molecular Formula | C₇H₄ClN₃O₂[1] |

| Molecular Weight | 197.58 g/mol [1] |

| Appearance | White crystalline solid[1] |

Synthesis of this compound

A common synthetic route to the title compound involves the reaction of 2-chloro-5-nitropyridine with an appropriate acetonitrile derivative. The following protocol is adapted from established literature procedures.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

2-Chloro-5-nitropyridine

-

(4-Chlorophenoxy)acetonitrile

-

Potassium t-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Glacial acetic acid

-

5% Hydrochloric acid (HCl)

-

Ethyl ether

-

Methylene chloride

-

Magnesium sulfate

-

Silica gel

-

Hexanes

-

Dry ice/acetone bath

Procedure:

-

To a stirred solution of potassium t-butoxide (2.2 eq) in anhydrous THF at -50°C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (1.0 eq) and (4-chlorophenoxy)acetonitrile (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature between -40°C and -50°C using a dry ice/acetone bath.

-

The resulting mixture is stirred at -78°C under nitrogen for 1 hour.

-

Glacial acetic acid (3.5 eq) is added, and the reaction mixture is allowed to warm to room temperature.

-

A solution of 5% HCl is added, and the aqueous mixture is extracted with ethyl ether and subsequently with methylene chloride.

-

The combined organic extracts are dried over magnesium sulfate, filtered, and passed through a silica gel plug.

-

The filtrate is evaporated under reduced pressure, and the residue is purified by silica gel chromatography (eluting with 25% hexanes in methylene chloride) to afford this compound as a white crystalline solid.

Application in the Synthesis of Kinase Inhibitors

The 2-amino-3-nitropyridine scaffold is a key pharmacophore in a variety of kinase inhibitors. The chloro and nitro groups of this compound can be readily manipulated to generate libraries of compounds for screening against various kinases. The following sections detail the synthesis of potential inhibitors for Glycogen Synthase Kinase 3 (GSK3) and p70S6 Kinase (p70S6Kβ).

Glycogen Synthase Kinase 3 (GSK3) Inhibitors

GSK3 is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. The following is a representative protocol for the synthesis of a GSK3 inhibitor, adapted from literature procedures using a related nitropyridine starting material.

This protocol involves a nucleophilic aromatic substitution of the chloro group with a suitable amine, followed by reduction of the nitro group and subsequent cyclization.

Step 1: Nucleophilic Aromatic Substitution

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent, such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate to obtain the crude diamine.

Step 3: Cyclization to form the Kinase Inhibitor Scaffold

-

The resulting diaminoacetonitrile derivative can then be cyclized with various reagents (e.g., formic acid, orthoesters, or cyanogen bromide) to form fused heterocyclic systems, which are common scaffolds for kinase inhibitors.

| Compound | Target | IC₅₀ (nM) |

| GSK3 Inhibitor 10 (Ar = 2,4-Cl₂-C₆H₃) | GSK3 | 8 |

Data for a structurally related compound synthesized from a nitropyridine precursor.

References

Application Notes and Protocols for Cyclization Reactions of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cyclization of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a versatile starting material for the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development. The protocols focus on the synthesis of substituted pyrazolo[3,4-b]pyridines, a scaffold found in numerous biologically active molecules.

Introduction

This compound possesses multiple reactive sites, making it an excellent precursor for the construction of fused heterocyclic systems. The activated methylene group, the nitrile functionality, the chloro substituent, and the nitro group can all participate in or influence cyclization reactions. This document outlines a reliable two-step method for the synthesis of 3-amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine, proceeding through an intermediate enaminonitrile. This transformation provides a pathway to a range of pyrazolopyridine derivatives with potential applications in kinase inhibition and other therapeutic areas.

Reaction Pathway: Synthesis of 3-Amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine

The overall reaction scheme involves two key steps:

-

Formation of the Enaminonitrile Intermediate: Reaction of this compound with dimethylformamide dimethyl acetal (DMFDMA).

-

Cyclization with Hydrazine: Treatment of the resulting enaminonitrile with hydrazine hydrate to form the fused pyrazolo[3,4-b]pyridine ring system.

Experimental Protocols

Protocol 1: Synthesis of 2-(6-Chloro-3-nitropyridin-2-yl)-3-(dimethylamino)acrylonitrile (Enaminonitrile Intermediate)

This protocol is adapted from the general procedure for the reaction of 2-pyridylacetonitrile with DMFDMA.

Materials:

-

This compound

-

Dimethylformamide dimethyl acetal (DMFDMA)

-

Anhydrous dioxane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dioxane, add dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Outcome:

The product, 2-(6-chloro-3-nitropyridin-2-yl)-3-(dimethylamino)acrylonitrile, is typically an orange to red solid.

Protocol 2: Synthesis of 3-Amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine

This protocol is based on the cyclization of a similar enaminonitrile with hydrazine hydrate. The use of hydrazine hydrate can also lead to the reduction of the nitro group.

Materials:

-

2-(6-Chloro-3-nitropyridin-2-yl)-3-(dimethylamino)acrylonitrile

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or microwave reactor

Procedure:

Conventional Heating:

-

Dissolve the enaminonitrile intermediate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Heat the mixture to reflux and stir for 3-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Microwave Irradiation:

-

In a microwave-safe vessel, combine the enaminonitrile intermediate (1.0 eq) and hydrazine hydrate (1.5 eq) in a minimal amount of a suitable solvent like ethanol or DMF.

-

Seal the vessel and irradiate in a microwave reactor at a temperature of 100-120 °C for 10-30 minutes.

-

Monitor the reaction progress by TLC after cooling.

-

Once the reaction is complete, cool the vessel to room temperature.

-

Isolate and purify the product as described for the conventional heating method.

Expected Outcome:

The final product, 3-amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine, is expected to be a solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |

| 1 | This compound | DMFDMA | Dioxane | Reflux | 2-4 | 2-(6-Chloro-3-nitropyridin-2-yl)-3-(dimethylamino)acrylonitrile | 70-85 |

| 2 | Enaminonitrile Intermediate | Hydrazine Hydrate | Ethanol | Reflux | 3-6 | 3-Amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine | 60-75 |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification methods.

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic route to 3-amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine.

Diagram 2: Experimental Workflow

Caption: Workflow for the two-step synthesis of the target pyrazolopyridine.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

DMFDMA is flammable and moisture-sensitive. Handle under an inert atmosphere.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Synthesis of Novel Pyridopyrimidines from 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the synthesis of novel pyridopyrimidine derivatives using 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile as a key starting material. The protocols outlined herein describe a plausible synthetic pathway involving the construction of the pyrimidine ring fused to the pyridine core.

Synthetic Strategy

The primary synthetic route involves a cyclocondensation reaction between this compound and a suitable binucleophile such as guanidine, urea, or thiourea. This reaction constructs the fused pyrimidine ring, leading to the formation of a pyrido[2,3-d]pyrimidine scaffold. The general transformation is depicted below.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The presence of a chloro leaving group and activating nitro and nitrile functionalities makes this substrate amenable to various palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1][2][3][4] For drug development professionals, these reactions provide a robust platform for the rapid generation of compound libraries and the synthesis of complex molecular architectures from readily available starting materials.

The substrate, this compound, incorporates several key features that make it an attractive starting material for analog synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The nitro group can be a key pharmacophore itself or can be reduced to an amino group, providing a handle for further functionalization.[5] The nitrile group is also a common feature in pharmaceuticals and can act as a hydrogen bond acceptor or be transformed into other functional groups.[6] The chloro substituent at the 6-position is the primary site for palladium-catalyzed cross-coupling.

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions with this compound, providing a foundation for the synthesis of novel compounds with potential therapeutic applications.

General Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) active species. The cycle typically consists of three main steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2][7]